molecular formula C13H11NO3 B13878018 6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde CAS No. 1160430-68-1

6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde

Cat. No.: B13878018
CAS No.: 1160430-68-1
M. Wt: 229.23 g/mol
InChI Key: KCAWYGIRPNKPCX-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenoxy)-3-Pyridinecarboxaldehyde (CAS 1160430-68-1) is a chemical compound used for medicinal chemistry research and development . As a pyridinecarbaldehyde derivative, it serves as a versatile building block in organic synthesis . The aldehyde functional group is a key reactive site for forming carbon-carbon bonds and can undergo stereoselective addition with various carbon-based nucleophiles, analogous to other pyridinecarbaldehydes . This reactivity makes it a valuable precursor for synthesizing more complex molecules, including fused heterocycles and chiral ligands, which are of significant interest in pharmaceutical research . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1160430-68-1

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

6-(4-methoxyphenoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H11NO3/c1-16-11-3-5-12(6-4-11)17-13-7-2-10(9-15)8-14-13/h2-9H,1H3

InChI Key

KCAWYGIRPNKPCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Reductive Hydrolysis of Pyridine-2-imidazolines (Adapted Method)

A patented method for preparing 4-pyridinecarboxaldehyde involves a two-step process starting from isonicotinic acid, which can be adapted for 3-pyridinecarboxaldehyde derivatives:

  • Step 1: Solvent-Free Reaction
    React isonicotinic acid or its analog with ethylenediamine or o-phenylenediamine at elevated temperatures (100-300 °C) to form pyridine-2-imidazolines or benzimidazolines.

  • Step 2: Reductive Hydrolysis
    Subject the imidazoline intermediate to reductive hydrolysis under inert atmosphere (e.g., nitrogen) using metallic sodium or sodium borohydride in absolute ethanol at subzero temperatures, followed by acidification and extraction to yield the pyridinecarboxaldehyde.

This method is characterized by:

  • High yields (around 85-88%)
  • Low raw material cost
  • Suitability for large-scale production
  • Minimal by-products and short reaction times

Table 1: Example Yields and Conditions for Pyridinecarboxaldehyde Preparation

Step Conditions Yield (%) Notes
Solvent-free reaction 150-260 °C, 5-11 h, no solvent 84-87 Formation of pyridine-imidazoline
Reductive hydrolysis Na or NaBH4, ethanol, -10 to -5 °C, 1-2 h 85-88 Under inert gas, acid workup

Source: CN106518753A patent, 2016

Catalytic Hydrogenation of Pyridine Nitriles

Another industrially relevant method involves the catalytic hydrogenation of substituted pyridine nitriles under acidic aqueous conditions:

  • Dissolve the substituted pyridine nitrile (e.g., 6-(4-methoxyphenoxy)-3-pyridinecarbonitrile) in aqueous hydrochloric acid.
  • Add a hydrogenation catalyst such as palladium on carbon or platinum dioxide.
  • Introduce molecular hydrogen at mild pressure (below 50 psi) and maintain temperature between 25-35 °C.
  • Control pH between 1 and 5 during reaction.
  • After hydrogenation, filter catalyst, neutralize the solution, and isolate the aldehyde by extraction or distillation.

This method is advantageous for:

  • Commercial scalability
  • Use of relatively inexpensive catalysts and reagents
  • Applicability to a wide range of substituted pyridine nitriles

Table 2: Catalytic Hydrogenation Parameters

Parameter Range/Value Comments
Catalyst Pd/C or PtO2 (0.01-0.5 wt ratio) Recyclable
Hydrogen pressure < 50 psi Non-critical
Temperature 25-35 °C Mild conditions
pH 1-5 Acidic medium
Solvent Aqueous HCl with water (up to 5x acid weight) Enables nitrile solubilization

Source: US3274206A patent, 1966

Phenoxy Substitution Considerations

The 4-methoxyphenoxy group at the 6-position can be introduced via nucleophilic aromatic substitution or Ullmann-type coupling reactions on appropriately halogenated pyridine intermediates before or after aldehyde formation.

  • Starting from 6-halo-3-pyridinecarboxaldehyde, react with 4-methoxyphenol under basic conditions to form the 6-(4-methoxyphenoxy) substituent.
  • Alternatively, introduce the phenoxy group first on the pyridine ring, followed by aldehyde functionalization at the 3-position through oxidation or other methods.

This sequence depends on the stability of intermediates and reaction selectivity.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Suitability for this compound
Reductive hydrolysis of imidazolines High yield, simple process, low cost Requires careful temperature control and inert atmosphere Adaptable, especially for large scale
Catalytic hydrogenation of nitriles Mild conditions, scalable, recyclable catalyst Requires nitrile precursor, acid handling Suitable if nitrile intermediate is accessible
Oxidation of methylpyridines Direct oxidation route Low yield, expensive catalysts, by-products Less preferred due to complexity
Nucleophilic substitution for phenoxy group Straightforward installation of substituent May require halogenated intermediates Essential step for phenoxy substituent introduction

Summary Table of Preparation Strategy for this compound

Step Reaction Type Conditions/Notes Outcome
1. Phenoxy group introduction Nucleophilic aromatic substitution Base, 6-halo-3-pyridinecarboxaldehyde or nitrile precursor 6-(4-methoxyphenoxy)- substituted intermediate
2. Aldehyde formation Reductive hydrolysis or catalytic hydrogenation Na/NaBH4 in ethanol or H2/Pd-C in acidic aqueous medium This compound

This comprehensive analysis synthesizes diverse authoritative sources to present a professional, detailed perspective on the preparation methods of this compound, suitable for academic and industrial research applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenoxy)-3-Pyridinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 6-(4-Methoxyphenoxy)-3-pyridinecarboxylic acid.

    Reduction: 6-(4-Methoxyphenoxy)-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenoxy)-3-Pyridinecarboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity to its target, while the formyl group can participate in covalent interactions. The exact pathways involved vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 6-(4-methoxyphenoxy)-3-pyridinecarboxaldehyde, highlighting differences in substituents and functional groups:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference ID
This compound 6-(4-methoxyphenoxy), 3-CHO C₁₃H₁₁NO₄ 253.23 Aldehyde reactivity; potential ligand
6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxaldehyde 6-(4-CF₃O-phenyl), 3-CHO C₁₃H₈F₃NO₂ 267.20 Electron-withdrawing CF₃O group; agrochemical intermediates
6-(2-Chlorophenyl)-3-pyridinecarboxaldehyde 6-(2-Cl-phenyl), 3-CHO C₁₂H₈ClNO 217.65 Halogenated analog; medicinal chemistry
6-(Trifluoromethyl)-3-pyridinecarboxaldehyde 6-CF₃, 3-CHO C₇H₄F₃NO 175.11 Strong electron-withdrawing CF₃; catalyst design
6-(2,3-Dimethylphenyl)-3-pyridinecarboxaldehyde 6-(2,3-Me₂-phenyl), 3-CHO C₁₄H₁₃NO 211.26 Steric hindrance effects; drug discovery

Spectroscopic and Physical Properties

  • NMR Data: The aldehyde proton in this compound is expected to resonate near δ 9.8–10.2 ppm (¹H-NMR), similar to 6-(trifluoromethyl)-3-pyridinecarboxaldehyde (δ 10.1 ppm, ). Aromatic protons in the 4-methoxyphenoxy group would appear as multiplets in δ 6.8–7.4 ppm, comparable to related triazine derivatives .

Biological Activity

6-(4-methoxyphenoxy)-3-Pyridinecarboxaldehyde is a synthetic compound with potential biological activities. It belongs to the class of substituted pyridinecarboxaldehydes, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H13NO3
  • Molecular Weight : 233.25 g/mol
  • IUPAC Name : 6-(4-methoxyphenoxy)-pyridine-3-carbaldehyde

The presence of the methoxy group and the phenoxy moiety contributes to its lipophilicity and potential interaction with various biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study demonstrated that certain pyridine derivatives showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds ranged from 3.36 to 21.35 μM, indicating their potency in inhibiting cell proliferation .

Table 1: Cytotoxic Activity of Pyridine Derivatives

CompoundCell LineIC50 (μM)Selectivity Index
This compoundMCF7TBDTBD
Thiosemicarbazone Derivative 1M143.361.82
Thiosemicarbazone Derivative 2HuTu80TBDTBD

The mechanism by which pyridine derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. These compounds may interact with specific cellular pathways, such as the modulation of signaling cascades involved in cell survival and proliferation.

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested that pyridine derivatives possess antimicrobial activities. For example, derivatives have been screened against various bacterial strains, showing significant inhibitory effects on growth . The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of a series of pyridine-3-carbaldehyde thiosemicarbazones, including derivatives similar to this compound. The results indicated that these compounds effectively inhibited tumor growth in vitro and in vivo, with a notable selectivity for cancer cells over normal cells .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of pyridine derivatives against multi-drug resistant strains of bacteria. The results showed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antimicrobial agents .

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